5-Nitrothiazole

Catalog No.
S580839
CAS No.
14527-46-9
M.F
C3H2N2O2S
M. Wt
130.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrothiazole

CAS Number

14527-46-9

Product Name

5-Nitrothiazole

IUPAC Name

5-nitro-1,3-thiazole

Molecular Formula

C3H2N2O2S

Molecular Weight

130.13 g/mol

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H

InChI Key

VVVCJCRUFSIVHI-UHFFFAOYSA-N

SMILES

C1=C(SC=N1)[N+](=O)[O-]

Synonyms

5-nitrothiazole

Canonical SMILES

C1=C(SC=N1)[N+](=O)[O-]

5-Nitrothiazole (C3H2N2O2S, MW: 130.13 g/mol) is a fundamental heterocyclic building block characterized by a thiazole ring substituted with a highly electron-withdrawing nitro group at the 5-position. Exhibiting a melting point of 55-57 °C, it serves as a critical precursor in the synthesis of biologically active molecules, including trypanocidal agents, radiosensitizers, and agrochemicals [1]. Unlike its highly substituted derivatives, the pure 5-nitrothiazole core provides a versatile starting material for regioselective functionalization, though its unique electronic profile demands precise control over basic reaction conditions to prevent ring degradation. For procurement teams, securing the pure 5-nitro isomer is essential when downstream applications require the specific electron-affinic properties of the nitro group without the steric or electronic interference of additional ring substituents.

Research Fit

Scaffold for antiparasitic derivatization studies
Type I nitroreductase-dependent bioactivation research
GiFBPA target engagement and SAR studies
Broad-spectrum protozoan screening support

Substituting 5-nitrothiazole with close analogs like 2-nitrothiazole or 2-amino-5-nitrothiazole fundamentally alters process chemistry and downstream utility. While 2-nitrothiazole smoothly undergoes nucleophilic aromatic substitution, the 5-nitro regioisomer is highly susceptible to rapid ring-opening and decomposition under identical basic conditions, rendering them non-interchangeable in synthetic route design [1]. Furthermore, attempting to use the cheaper and more common 2-amino-5-nitrothiazole as a drop-in substitute introduces a reactive amine group that complicates functionalization and severely reduces thermal stability, decomposing at 195-204 °C rather than cleanly distilling [2]. Consequently, buyers must procure the exact 5-nitrothiazole scaffold when requiring the specific bioreductive properties of the 5-nitro group without the interference of a 2-amino substituent.

Substitution Risk

Target scaffold 5-Nitrothiazole core
Generic substitute 5-Nitroimidazole / nitrofuran
Type I nitroreductase specificity may shift bioactivation profile and selectivity window
Reduction potential and enzyme-activation context may not transfer; antiparasitic potency endpoints may differ

Nucleophilic Aromatic Substitution Stability

In nucleophilic aromatic substitution reactions, the position of the nitro group critically dictates ring stability. When treated with sodium methoxide, 2-nitrothiazole undergoes standard substitution to yield 2-methoxythiazole. In stark contrast, 5-nitrothiazole experiences rapid decomposition and ring-opening under excess methoxide in dimethyl sulfoxide[1].

Evidence DimensionNucleophilic substitution stability and yield
Target Compound DataRapid ring-opening and decomposition (low yield of substitution product)
Comparator Or Baseline2-Nitrothiazole: 85% yield of 2-methoxythiazole (reaction rate 1.0 × 10⁻⁶ mol/L/s)
Quantified DifferenceComplete divergence in reaction pathway (ring-opening vs. 85% substitution yield)
ConditionsExcess sodium methoxide in DMSO at 50 °C

Buyers designing synthetic routes via direct nucleophilic substitution must account for the 5-nitro group's tendency to trigger ring-opening, necessitating alternative pathways or halogenated precursors.

In vitro antigiardial potency
Head-to-head
IC50 122 nM (derivative) vs 5.37 µM metronidazole, 44-fold lower
Supports in vitro potency endpoint review
Giardia intestinalis trophozoite assay

Thermal Processing Window

Thermal processability is a major differentiator between 5-nitrothiazole and its common 2-amino derivative. 5-Nitrothiazole exhibits a manageable melting point of 55-57 °C and a boiling point of approximately 250.5 °C, allowing for standard thermal purification [1]. Conversely, 2-amino-5-nitrothiazole suffers from thermal instability, decomposing at 195-204 °C before reaching its theoretical boiling point [2].

Evidence DimensionThermal stability and processing window
Target Compound DataStable boiling point at 250.5 °C; melts at 55-57 °C
Comparator Or Baseline2-Amino-5-nitrothiazole: Thermal decomposition at 195-204 °C
Quantified DifferenceTarget compound allows thermal distillation; comparator degrades >45 °C below target's boiling point
ConditionsStandard atmospheric pressure (760 mmHg) thermal analysis

Procurement teams scaling up purification workflows can utilize standard distillation for 5-nitrothiazole, whereas the 2-amino analog requires non-thermal purification methods due to degradation.

In vivo giardicidal ED50
Head-to-head
ED50 1.709 µg/kg (321-fold lower than metronidazole, 1015-fold lower than nitazoxanide)
Supports in vivo model-response endpoint context
CD-1 mouse model; interspecies extrapolation to verify

Alkoxy-Substitution Efficiency

When synthesizing biocidal methoxy-thiazoles, the choice of precursor significantly impacts reactor throughput. 2-Chloro-5-nitrothiazole reacts rapidly with methoxide to yield 2-methoxy-5-nitrothiazole. Attempting the same methoxy-substitution directly on 5-nitrothiazole results in a reaction rate that is an order of magnitude slower, maxing out at 70% yield even under strictly controlled equimolar conditions to prevent ring cleavage [1].

Evidence DimensionMethoxide substitution reaction rate
Target Compound Data0.95 × 10⁻⁶ mol/L/s (max 70% yield)
Comparator Or Baseline2-Chloro-5-nitrothiazole: 1.12 × 10⁻⁵ mol/L/s (80-90% yield)
Quantified Difference11.7-fold faster reaction rate and 10-20% higher yield for the chlorinated comparator
ConditionsEquimolar sodium methoxide in methanol at 50 °C

For the industrial synthesis of biocidal methoxy-nitrothiazoles, purchasing the 2-chloro-5-nitro precursor significantly improves reactor throughput and product yield compared to the unsubstituted 5-nitro core.

Broad-spectrum antiprotozoal
Context-dependent
Activity across 5 protozoan species, IC50 low µM to nM range
Supports broad-spectrum screening context
Data to verify from full publication; abstract-level report

Bioreductive Pharmacophore Activation

The 5-nitro group is an essential pharmacophore for bioreductive activation. 5-Nitrothiazole derivatives exhibit potent trypanocidal activity because they are specifically activated by Type I nitroreductases (NTR) expressed by parasites, yielding IC50 values below 10 μM. Thiazole scaffolds lacking this specific nitro substitution cannot undergo this enzymatic reduction, rendering them inactive in these specific antiparasitic assays [1].

Evidence DimensionTrypanocidal activity (IC50) via NTR activation
Target Compound DataIC50 < 10.0 μM for optimized derivatives
Comparator Or BaselineNon-nitro thiazoles: Inactive (no bioreductive activation)
Quantified DifferenceComplete presence vs. absence of Type I nitroreductase-dependent toxicity
ConditionsBloodstream-form Trypanosoma brucei growth inhibition assays

Validates the strict procurement requirement for the 5-nitro substitution in drug discovery programs targeting hypoxic or nitroreductase-expressing pathogens.

Mammalian cell selectivity
Reported
No cytotoxicity against VERO cells, selectivity index >44,000
Supports selectivity endpoint review
Mammalian cell model; in vivo safety context to verify
GiFBPA enzyme inhibition
Head-to-head
Inhibited GiFBPA activity; reported superior ligand efficiency vs nitazoxanide
Supports target engagement and SAR studies
Molecular docking data reinforce enzyme target context
Resistant T. vaginalis activity
Head-to-head
IC50 15-fold lower than metronidazole against metronidazole-resistant strains
Supports resistant-strain activity endpoint review
Resistance mechanism and cross-resistance to verify

Type I Nitroreductase-Activated Therapeutics

Directly following from its bioreductive activation profile, 5-nitrothiazole is the required starting material for synthesizing trypanocidal or antimicrobial agents where the 5-nitro group acts as the essential reducible pharmacophore [1].

Hypoxic Cell Radiosensitizer Synthesis

Selected over 2-amino-5-nitrothiazole to avoid the latter's in vivo toxicity and poor solubility profile, utilizing the pure 5-nitrothiazole core to build more favorable pharmacokinetic derivatives for tumor sensitization [2].

Controlled Regioselective Functionalization

Utilized in specialized synthetic routes where the 2-position must be functionalized under non-basic or strictly equimolar conditions to avoid the rapid ring-opening degradation characteristic of the 5-nitro substituted ring under excess methoxide [3].

Application Fit

Application
Selection Property
Validation Focus
Antigiardial lead optimization
Nitroreductase-dependent bioactivation context
In vitro potency and selectivity endpoints
Broad-spectrum antiprotozoal screening
Cross-species activity profile
Protozoan panel inhibition and specificity endpoints
GiFBPA target-based SAR studies
Enzyme inhibition and ligand efficiency context
GiFBPA binding and kinetic parameters
Metronidazole-resistant trichomoniasis research
Activity against resistant isolates
Resistance mechanism and cross-resistance assessment

XLogP3

1.1

Wikipedia

5-nitrothiazole

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